molecular formula C16H19N3OS B277898 N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea

N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea

Cat. No. B277898
M. Wt: 301.4 g/mol
InChI Key: DVKAYBAJIOQFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea, also known as DMPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPTU belongs to the class of thiourea compounds, which have been studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. In infectious diseases, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has been shown to disrupt bacterial cell membrane integrity and inhibit fungal growth. In neurological disorders, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle arrest, and the inhibition of inflammation. In cancer cells, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. In infectious diseases, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized. However, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea.

Future Directions

There are several future directions for research on N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea, including its potential as a therapeutic agent for various diseases, the optimization of its synthesis method, and the elucidation of its mechanism of action. N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea may also have potential applications in the field of nanotechnology, as it has been shown to have antimicrobial activity against various bacterial strains. Further research is needed to fully understand the potential of N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea and its applications in various fields of study.
Conclusion:
In conclusion, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea can be synthesized through a multi-step process and has been studied for its potential applications in cancer research, infectious diseases, and neurological disorders. The mechanism of action of N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research is needed to fully understand the potential of N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea and its applications in various fields of study.

Synthesis Methods

N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea can be synthesized through a multi-step process, starting with the reaction of 2-methyl-8-quinolinecarboxylic acid with thionyl chloride to form 2-methyl-8-quinolinecarbonyl chloride. The resulting product is then reacted with N-(2,2-dimethylpropanoyl)thiourea in the presence of a base catalyst to yield N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea. The synthesis method has been optimized to improve the yield and purity of N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea.

Scientific Research Applications

N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In infectious diseases, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has demonstrated antimicrobial activity against various bacterial and fungal strains. In neurological disorders, N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea has been investigated for its neuroprotective effects and potential as a treatment for neurodegenerative diseases.

properties

Product Name

N-(2,2-dimethylpropanoyl)-N'-(2-methyl-8-quinolinyl)thiourea

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

2,2-dimethyl-N-[(2-methylquinolin-8-yl)carbamothioyl]propanamide

InChI

InChI=1S/C16H19N3OS/c1-10-8-9-11-6-5-7-12(13(11)17-10)18-15(21)19-14(20)16(2,3)4/h5-9H,1-4H3,(H2,18,19,20,21)

InChI Key

DVKAYBAJIOQFSE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C(C)(C)C)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C(C)(C)C)C=C1

Origin of Product

United States

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